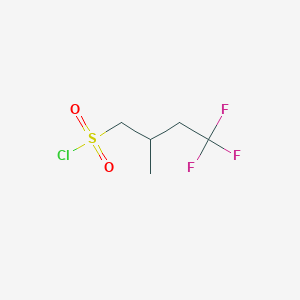

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride

CAS No.: 1784373-64-3

Cat. No.: VC5409127

Molecular Formula: C5H8ClF3O2S

Molecular Weight: 224.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1784373-64-3 |

|---|---|

| Molecular Formula | C5H8ClF3O2S |

| Molecular Weight | 224.62 |

| IUPAC Name | 4,4,4-trifluoro-2-methylbutane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C5H8ClF3O2S/c1-4(2-5(7,8)9)3-12(6,10)11/h4H,2-3H2,1H3 |

| Standard InChI Key | URFSKSBXIQVYBA-UHFFFAOYSA-N |

| SMILES | CC(CC(F)(F)F)CS(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride belongs to the sulfonyl chloride family, distinguished by its branched aliphatic chain and fluorine substituents. The IUPAC name reflects the positions of the trifluoromethyl () and methyl () groups on the butane backbone. The sulfonyl chloride group () at the first carbon is critical for its reactivity, serving as a leaving group in substitution reactions.

Molecular Geometry and Bonding

The compound’s tetrahedral geometry around the sulfur atom facilitates resonance stabilization of the sulfonyl group, enhancing its electrophilic character. Fluorine’s high electronegativity induces electron withdrawal, polarizing the sulfur-chlorine bond and increasing susceptibility to nucleophilic attack .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,4,4-trifluoro-2-methylbutane-1-sulfonyl chloride typically involves multi-step reactions starting from fluorinated precursors. A common route includes:

-

Fluoroalkylation: Introducing trifluoromethyl groups via radical or nucleophilic fluorination.

-

Sulfonation: Reaction with chlorosulfonic acid to install the sulfonyl chloride moiety.

-

Purification: Distillation or chromatography to isolate the product .

Example Reaction Scheme

where .

Optimization Challenges

Yield optimization requires stringent control of reaction conditions, such as temperature ( to ) and anhydrous environments to prevent hydrolysis of the sulfonyl chloride group. Catalysts like triethylamine may enhance reaction efficiency .

Physicochemical Properties

Molecular and Thermal Properties

The compound’s low melting point suggests liquid state at room temperature, facilitating handling in synthetic applications.

Solubility and Stability

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride is sparingly soluble in water ( at ) but miscible with polar aprotic solvents like dichloromethane and tetrahydrofuran. Hydrolysis occurs in aqueous media, yielding sulfonic acids:

Storage under inert atmospheres (e.g., nitrogen) is essential to prevent degradation .

Reactivity and Chemical Behavior

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

Reaction kinetics are influenced by the nucleophile’s strength and solvent polarity .

Byproduct Management

Hydrogen chloride () is a common byproduct, necessitating scavengers (e.g., triethylamine) or controlled venting. Side reactions, such as over-alkylation, are mitigated by stoichiometric precision .

Applications in Pharmaceutical Chemistry

Role in Drug Design

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs, which exhibit antimicrobial and anti-inflammatory properties. For instance, 4,4,4-trifluoro-2-methylbutane-1-sulfonyl chloride serves as a precursor for protease inhibitors and kinase modulators. Its fluorine atoms enhance metabolic stability and membrane permeability .

Case Study: Anticancer Agents

In a 2025 study, derivatives of this compound demonstrated nanomolar inhibition of histone deacetylases (HDACs), a target in oncology. The trifluoromethyl group was critical for binding affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume